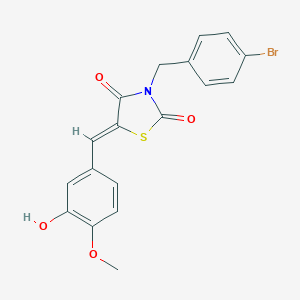
3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiazolidinedione class of compounds, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Activation of PPARγ by this compound leads to the upregulation of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. This compound has been found to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain. It has also been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells.
実験室実験の利点と制限
One of the main advantages of using 3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to activate PPARγ, which is a crucial regulator of glucose and lipid metabolism. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione. One potential area of research is the development of more potent and selective PPARγ agonists based on the structure of this compound. Another area of research is the investigation of the anticancer properties of this compound and its potential use in cancer treatment. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of this compound.
合成法
The synthesis of 3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 4-bromobenzylamine in the presence of acetic acid and sodium acetate. The resulting product is then reacted with thiosemicarbazide in ethanol to form the thiazolidine-2,4-dione ring. The final product is obtained after purification by recrystallization.
科学的研究の応用
3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various scientific research fields. This compound has been found to exhibit anti-inflammatory, antioxidant, and antidiabetic properties. It has also been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
特性
分子式 |
C18H14BrNO4S |
|---|---|
分子量 |
420.3 g/mol |
IUPAC名 |
(5Z)-3-[(4-bromophenyl)methyl]-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H14BrNO4S/c1-24-15-7-4-12(8-14(15)21)9-16-17(22)20(18(23)25-16)10-11-2-5-13(19)6-3-11/h2-9,21H,10H2,1H3/b16-9- |
InChIキー |
WXUKXNRYVWDTIH-SXGWCWSVSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)O |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)O |
正規SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dimethylphenyl)-2-[2-ethoxy-4-(2-{3-nitrobenzoyl}carbohydrazonoyl)phenoxy]acetamide](/img/structure/B302270.png)
![N-(3,4-dimethylphenyl)-2-{4-[2-(3-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302271.png)
![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302272.png)
![2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302274.png)
![2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302275.png)
![N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B302279.png)
![N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-hydroxybenzamide](/img/structure/B302283.png)
![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302285.png)
![N'-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302287.png)
![N'-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302288.png)
![N'-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302289.png)
![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302291.png)
![N'-{(E)-[4-(2-methylpropoxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302292.png)
![N'-{3-nitro-4-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302293.png)